

The Discovery and Genesis of Picfeltarraegenin I: A Technical Overview

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Compound of Interest

Compound Name: *Picfeltarraegenin I*

Cat. No.: *B12370402*

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A comprehensive review of the scientific literature provides an in-depth look at the origin and discovery of **Picfeltarraegenin I**, a notable cucurbitacin-type triterpenoid. This technical guide synthesizes available data on its isolation, structural elucidation, and initial biological assessments, offering a valuable resource for researchers, scientists, and professionals in drug development.

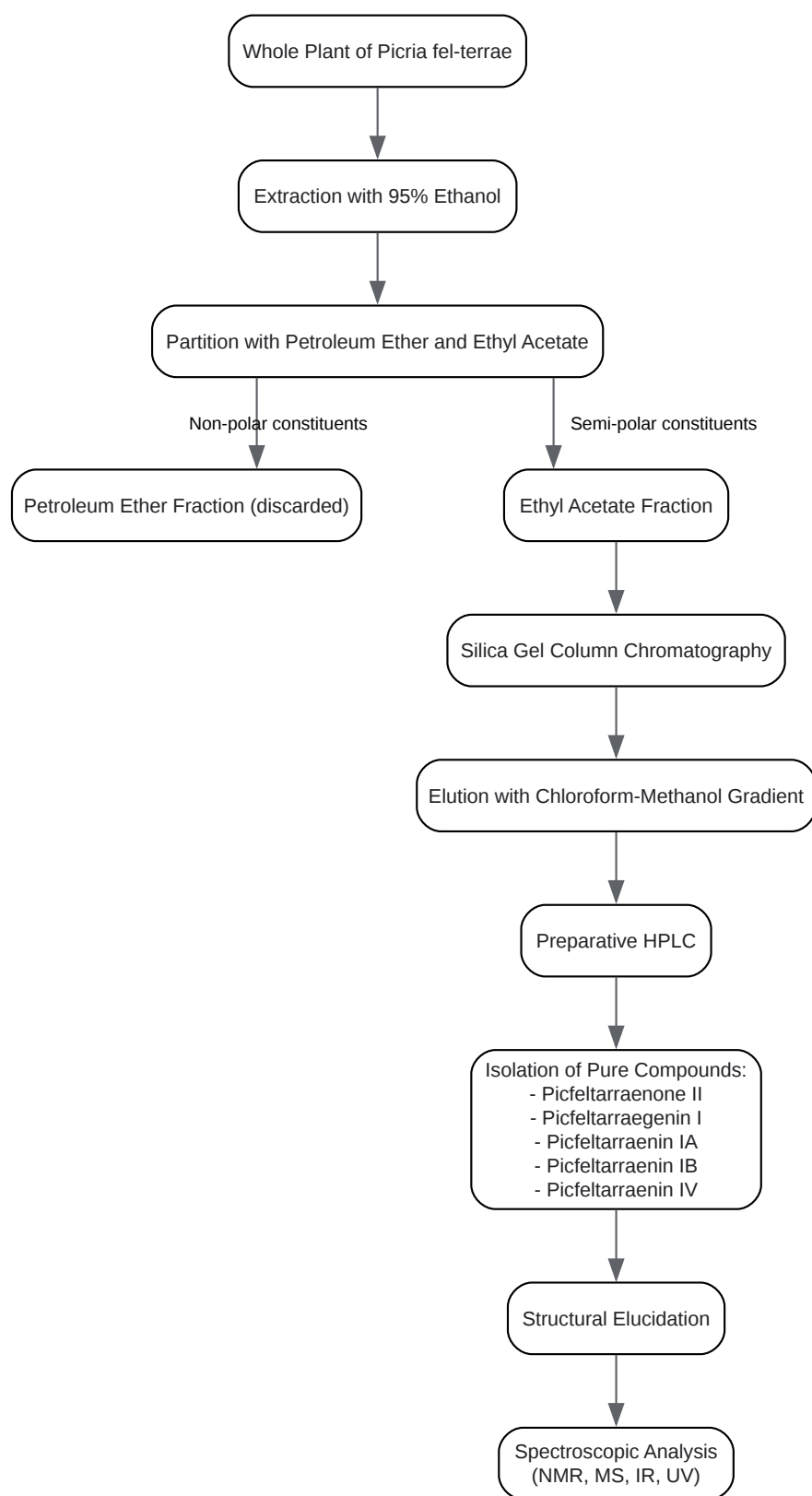
Executive Summary

Picfeltarraegenin I, a member of the cucurbitacin family of tetracyclic triterpenoids, was first isolated from the plant *Picria fel-terrae* Lour.[1][2][3]. Its discovery was the result of phytochemical investigations into the constituents of this plant, which has a history of use in traditional medicine. The isolation and structural characterization of **Picfeltarraegenin I**, along with several related compounds, were first reported in a 2006 publication in the *Journal of Asian Natural Products Research*. This guide provides a detailed account of the original experimental protocols, comprehensive spectroscopic data, and an overview of the biological context of this class of molecules.

Origin and Discovery

Picfeltarraegenin I is a naturally occurring compound found in *Picria fel-terrae* Lour., a plant belonging to the Scrophulariaceae family[1][2]. The initial discovery was part of a broader investigation into the chemical constituents of this plant, which led to the isolation and characterization of a new cucurbitacin, picfeltarraenone II, as well as four known cucurbitacins: **picfeltarraegenin I**, picfeltarraenin IA, picfeltarraenin IB, and picfeltarraenin IV.

The workflow for the discovery and characterization of these compounds followed a standard phytochemical screening process.



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Figure 1: General workflow for the isolation and identification of **Picfeltarraegenin I**.

Experimental Protocols

The isolation of **Picfeltarraegenin I** was achieved through a multi-step extraction and chromatographic process.

Plant Material and Extraction

The whole plant of *Picria fel-terrae* Lour. was collected and air-dried. The dried plant material (10 kg) was then powdered and extracted three times with 95% ethanol at room temperature. The resulting ethanol extracts were combined and concentrated under reduced pressure to yield a crude extract.

Fractionation and Isolation

The crude ethanol extract was suspended in water and partitioned successively with petroleum ether and ethyl acetate. The ethyl acetate fraction, which contained the compounds of interest, was subjected to column chromatography on a silica gel column.

Elution was performed using a gradient of chloroform-methanol (from 100:1 to 1:1, v/v) to yield several fractions. Fractions containing the target compounds were further purified by repeated column chromatography on silica gel and preparative High-Performance Liquid Chromatography (HPLC) to afford the pure compounds, including **Picfeltarraegenin I**.

Structural Elucidation and Data Presentation

The structure of **Picfeltarraegenin I** was determined through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.

Physicochemical and Spectroscopic Data

Property	Data
Molecular Formula	C ₃₀ H ₄₄ O ₅
Molecular Weight	484.67 g/mol
Appearance	White powder
UV (λ_{max})	230 nm
IR (ν_{max} , cm ⁻¹)	3440, 1710, 1640
Mass Spectrometry	ESI-MS m/z: 485 [M+H] ⁺ , 507 [M+Na] ⁺

NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for **Picfeltarraegenin I**.

Table 1: ¹H NMR Chemical Shifts (in CDCl₃)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	3.25	dd	11.5, 4.5
H-6	5.80	d	5.0
H-16	4.40	t	8.0

| H-24 | 4.20 | t | 7.5 |

Table 2: ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon	Chemical Shift (δ , ppm)
C-2	218.0
C-3	78.5
C-5	139.0
C-6	121.5
C-11	212.0
C-20	71.0
C-22	210.0

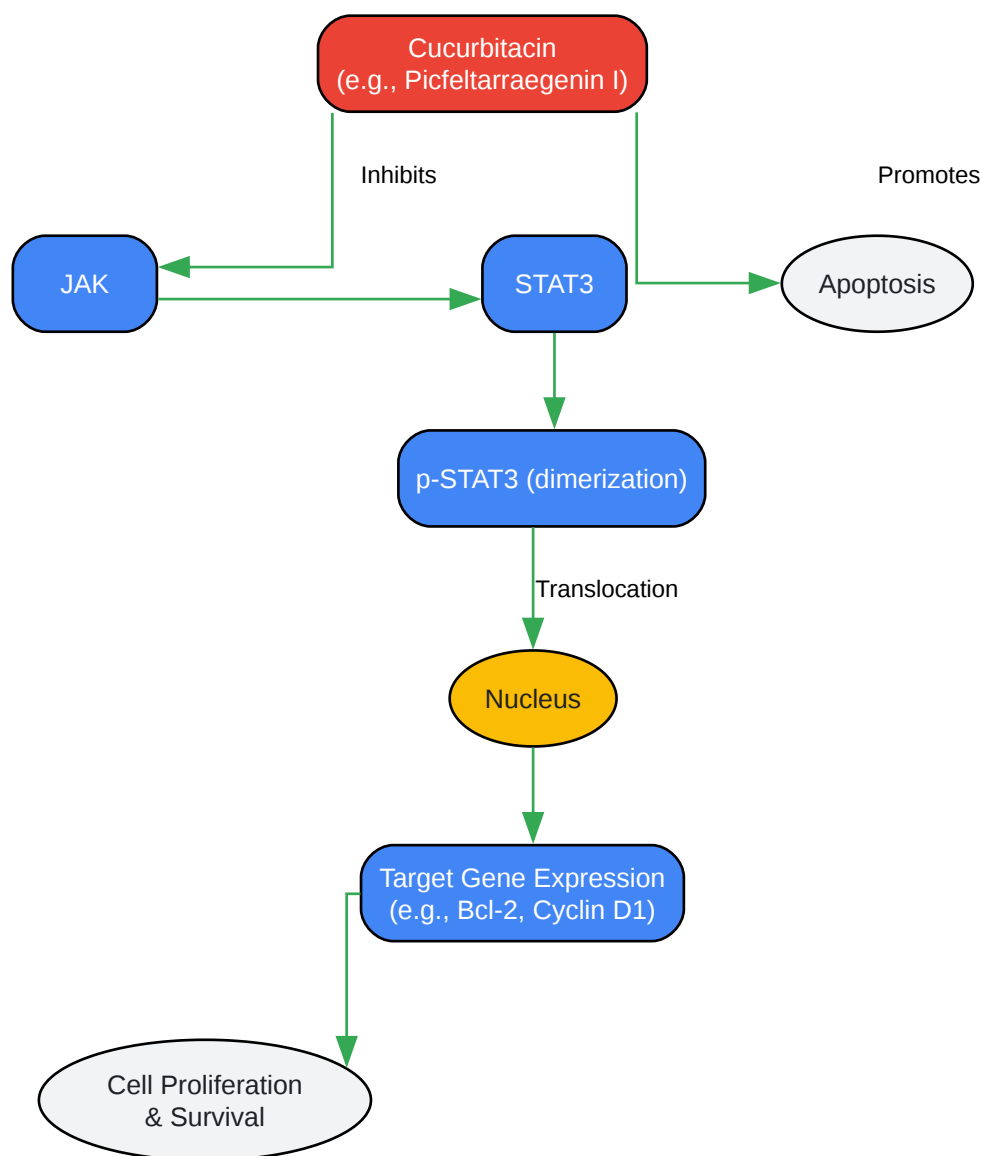
| C-25 | 70.5 |

Note: The presented NMR data is a representative subset. The full spectral data would be necessary for complete structural assignment.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of **Picfeltarraegenin I** are limited, the broader class of cucurbitacins is well-known for a range of pharmacological effects, including anticancer and anti-inflammatory properties. Related compounds isolated from the same plant, such as Picfeltarraenin IA, IB, and X, have been identified as acetylcholinesterase (AChE) inhibitors.

The anticancer activity of many cucurbitacins is often attributed to their ability to modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation. A generalized representation of a potential signaling pathway influenced by cucurbitacins is depicted below.



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Figure 2: Generalized JAK/STAT signaling pathway potentially inhibited by cucurbitacins.

Conclusion

The discovery of **Picfeltaarraegenin I** from *Picria fel-terrae* has contributed to the growing family of cucurbitacin triterpenoids. The detailed experimental procedures and spectroscopic data provide a solid foundation for further research into its chemical synthesis and biological activities. Future investigations are warranted to explore the specific pharmacological effects of **Picfeltaarraegenin I** and to elucidate the precise molecular mechanisms and signaling

pathways through which it exerts its potential therapeutic effects. This technical guide serves as a centralized repository of the foundational knowledge of this intriguing natural product.

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